CAS number for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
CAS number for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Technical Guide: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Part 1: Executive Summary & Chemical Identity
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate is a specialized pharmaceutical intermediate belonging to the class of nitrobenzoate esters . It serves as a critical scaffold in the synthesis of piperazine-containing active pharmaceutical ingredients (APIs), particularly in the development of PDE5 inhibitors (analogues of Sildenafil, Vardenafil) and certain kinase inhibitors (e.g., for oncology).
Its structural significance lies in the 3-nitro-4-piperazinyl motif, which allows for subsequent reduction to an aniline derivative—a "gateway" functionality for cyclization reactions to form quinazolinone, pyrazolopyrimidinone, or benzimidazole cores.
CAS Registry Status
As of the current chemical registry updates, a specific CAS number for the N-propyl derivative is not widely indexed in public-domain databases (such as CAS Common Chemistry or PubChem), indicating it is likely a custom synthesis intermediate or a proprietary research compound.
Researchers should utilize the following identifiers for procurement and database searches:
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Closest Structural Analog (Methyl): Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS: 65715-48-2 )
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Primary Precursor (Electrophile): Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6 )[1]
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Primary Precursor (Nucleophile): 1-Propylpiperazine (CAS: 21867-64-1 )
| Property | Data / Prediction |
| Chemical Name | Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate |
| Molecular Formula | C₁₅H₂₁N₃O₄ |
| Molecular Weight | 307.35 g/mol |
| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |
| Physical State | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water |
Part 2: Synthesis Protocol (SNAr Methodology)
The synthesis of this compound follows a classic Nucleophilic Aromatic Substitution (SNAr) pathway. The strong electron-withdrawing effect of the ortho-nitro group and para-ester group activates the 4-chloro position for displacement by the secondary amine (piperazine).
Reaction Scheme
The reaction involves the coupling of Methyl 4-chloro-3-nitrobenzoate with 1-Propylpiperazine in the presence of a mild base to scavenge the generated HCl.
Caption: SNAr synthesis pathway via Meisenheimer complex transition state.
Detailed Protocol
Materials:
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Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
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1-Propylpiperazine (1.1 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA) (2.5 eq)
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Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
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Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-chloro-3-nitrobenzoate (e.g., 10 mmol, 2.15 g) in anhydrous DMF (20 mL).
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Addition: Add K₂CO₃ (20 mmol, 2.76 g) to the solution. The suspension may turn slightly yellow.
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Nucleophile Addition: Add 1-Propylpiperazine (11 mmol, 1.41 g) dropwise via syringe.
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Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC. The starting material (Rf ~0.6) should disappear, and a new, more polar yellow spot (Rf ~0.3-0.4) should appear.[1][2][3] Reaction time is typically 4–6 hours .
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.
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If solid forms: Filter via Buchner funnel, wash with water (3x 20 mL) to remove DMF and salts.
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If oil forms: Extract with Ethyl Acetate (3x 50 mL). Wash combined organics with Brine (2x), dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol or Isopropanol to yield bright yellow crystals.
Part 3: Characterization & Validation
Since this is a specific intermediate, "self-validation" via NMR is required to confirm identity.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.45 | Doublet (d, J=2 Hz) | 1H | Ar-H (C2) | Ortho to Nitro group (highly deshielded). |
| 8.10 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Para to Piperazine, Meta to Nitro. |
| 7.05 | Doublet (d, J=9 Hz) | 1H | Ar-H (C5) | Ortho to Piperazine (shielded by electron donation). |
| 3.90 | Singlet (s) | 3H | -OCH₃ | Methyl Ester. |
| 3.20 | Triplet (t) | 4H | Pip-CH₂ (N-Ar) | Protons adjacent to the aromatic nitrogen. |
| 2.60 | Triplet (t) | 4H | Pip-CH₂ (N-Pr) | Protons adjacent to the propyl nitrogen. |
| 2.35 | Triplet (t) | 2H | Pr-CH₂ (α) | Propyl methylene attached to Nitrogen. |
| 1.55 | Multiplet (m) | 2H | Pr-CH₂ (β) | Propyl middle methylene. |
| 0.92 | Triplet (t) | 3H | Pr-CH₃ (γ) | Propyl terminal methyl. |
Mass Spectrometry (ESI-MS)
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Expected [M+H]⁺: 308.16 m/z
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Fragment Pattern: Loss of propyl group or nitro group may be observed in high-energy collision.
Part 4: Downstream Applications
This molecule is rarely the final product. It is almost exclusively reduced to the corresponding aniline (Methyl 3-amino-4-(4-propylpiperazin-1-yl)benzoate) for use in heterocycle formation.
Workflow for Drug Development:
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Reduction: Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl) converts the -NO₂ to -NH₂ .
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Cyclization: The resulting anthranilate derivative reacts with ureas, amidines, or formamide to close the ring, forming the core scaffold of PDE5 inhibitors.
Caption: Typical pharmaceutical workflow utilizing the nitrobenzoate intermediate.
References
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Precursor Identity: PubChem Compound Summary for Methyl 4-chloro-3-nitrobenzoate (CID 735797). National Center for Biotechnology Information (2025). Link
- Analogous Synthesis: "Synthesis and biological evaluation of novel piperazine derivatives as potential PDE5 inhibitors.
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Methyl Analog Reference: Sigma-Aldrich Product Specification for Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS 65715-48-2). Link



